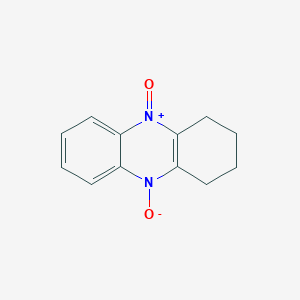

1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE

Description

Structure

3D Structure

Properties

IUPAC Name |

10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGMPYKFWVJEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N(C3=CC=CC=C3[N+]2=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194134 | |

| Record name | Phenazine, 1,2,3,4-tetrahydro-, 5,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4121-35-1 | |

| Record name | Phenazine, 1,2,3,4-tetrahydro-, 5,10-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4121-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC39304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazine, 1,2,3,4-tetrahydro-, 5,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydro 5,10 Phenazinediiumdiolate

Retrosynthetic Analysis and Strategic Disconnections for the 1,2,3,4-Tetrahydro-5,10-Phenazinediiumdiolate Scaffold

The retrosynthetic analysis of this compound reveals several strategic disconnections. The primary disconnection of the tetrahydrophenazine core leads to two key precursors: an ortho-phenylenediamine derivative and a 1,2-cyclohexanedione (B122817) derivative. This disconnection is based on the well-established condensation reaction used to form the pyrazine (B50134) ring of the phenazine (B1670421) system.

Further disconnection of the 5,10-diiumdiolate moiety, which is analogous to a di-N-oxide, suggests a final oxidation step from the corresponding 1,2,3,4-tetrahydrophenazine (B181566). Alternatively, a retrosynthetic pathway can be envisioned where the di-N-oxide functionality is introduced at an earlier stage, for instance, through the cyclization of a nitro-substituted precursor, reminiscent of the Wohl-Aue reaction. nih.govnih.govresearchgate.net

Synthesis of Key Precursors for this compound

The synthesis of the requisite precursors is crucial for the successful construction of the target molecule.

Ortho-phenylenediamine derivatives: These can be prepared through the reduction of the corresponding ortho-nitroanilines. orgsyn.org Common reducing agents include zinc powder in ethanol (B145695) or tin and hydrochloric acid. Substituted ortho-phenylenediamines can be synthesized from appropriately substituted anilines. google.comwikipedia.org

1,2-Cyclohexanedione: This precursor can be synthesized via the oxidation of cyclohexanone (B45756) using selenium dioxide. wikipedia.org An alternative route involves the preparation of 2-nitratocyclohexanone from cyclohexene (B86901), followed by treatment with a strong base to yield 1,2-cyclohexanedione. google.com Greener synthetic routes, such as the direct dihydroxylation of cyclohexene using hydrogen peroxide with a zeolite catalyst, have also been explored for the synthesis of 1,2-cyclohexanediol, a precursor to the dione. researchgate.net

Direct and Stepwise Synthetic Routes to this compound

Exploration of Cyclization Reactions for Phenazine Core Formation

The formation of the 1,2,3,4-tetrahydrophenazine core is typically achieved through the condensation of an ortho-phenylenediamine with 1,2-cyclohexanedione. This reaction proceeds readily under mild conditions to form the central pyrazine ring fused to the benzene (B151609) and cyclohexane (B81311) rings.

The Wohl-Aue reaction is a classical method for phenazine synthesis, involving the base-promoted condensation of an aniline (B41778) with a nitroarene. nih.govnih.gov While typically used for fully aromatic phenazines, modifications of this approach could potentially be adapted for the synthesis of the tetrahydrophenazine scaffold.

Introduction and Functionalization of the 5,10-Diiumdiolate Moiety

The 5,10-diiumdiolate functionality, analogous to a di-N-oxide, can be introduced in several ways. One common method is the direct oxidation of the parent phenazine or, in this case, the 1,2,3,4-tetrahydrophenazine. Oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) are often employed for this transformation. nih.gov

Alternatively, the di-N-oxide can be formed during the cyclization step. For instance, the reaction of benzofuroxan (B160326) with dihydroxybenzene derivatives, catalyzed by molecular sieves, can yield phenazine-5,10-dioxides directly. researchgate.netsemanticscholar.org This suggests that a similar strategy could be developed using appropriate precursors for the tetrahydrophenazine system.

Stereoselective Synthesis of this compound

Achieving stereoselectivity in the 1,2,3,4-tetrahydro portion of the molecule requires careful control during the synthesis of the cyclohexane ring or during the cyclization process. The stereoselective synthesis of substituted cyclohexanes can be achieved through various methods, including iridium-catalyzed (5+1) annulation strategies and organocatalytic Michael-Michael-1,2-addition sequences. acs.orgnih.gov These methods allow for a high degree of control over the relative stereochemistry of substituents on the cyclohexane ring. beilstein-journals.orgnih.govresearchgate.net

Domino reactions have also been employed for the synthesis of related tetrahydroquinoline systems, which could be adapted for the stereocontrolled synthesis of the tetrahydrophenazine core. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. For the synthesis of phenazine derivatives, factors such as the choice of solvent, catalyst, temperature, and reaction time play a significant role. researchgate.net

For instance, in the Wohl-Aue synthesis of halogenated phenazines, the use of potassium hydroxide (B78521) in refluxing toluene (B28343) has been reported, although yields can be low under these harsh conditions. nih.gov More modern approaches, such as palladium-catalyzed cross-coupling followed by a base-promoted reductive cyclization, can offer improved yields. nih.gov

The table below summarizes various reaction conditions for related phenazine and phenazine di-N-oxide syntheses, which can serve as a starting point for the optimization of the target molecule's synthesis.

| Reaction Type | Precursors | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| Phenazine Di-N-Oxide Synthesis | Benzofuroxan, Dihydroxybenzene | Molecular Sieves 4A | Methanol (evaporated) | Room Temp | - | semanticscholar.org |

| Wohl-Aue Reaction | 2-Nitroanisole, Anilines | Potassium Hydroxide | Toluene | Reflux | <10% | nih.gov |

| Phenazine Di-N-Oxide Oxidation | 1-Hydroxyphenazine | mCPBA | Toluene | 80 °C | 49% | nih.gov |

| Benzimidazole Synthesis | o-Phenylenediamine, Aldehyde | Au/TiO2 | CHCl3:MeOH (3:1) | 25 °C | High | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of the specific compound this compound is not well-documented in publicly available scientific literature. However, by examining the synthesis of the core structure, 1,2,3,4-tetrahydrophenazine, and related phenazine derivatives, we can explore the application of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comnih.govyoutube.com

Traditional methods for phenazine synthesis, such as the Wohl-Aue reaction, often involve harsh conditions, toxic reagents, and the formation of isomeric mixtures, leading to lower yields and significant waste. nih.govguidechem.com In contrast, modern synthetic strategies are increasingly incorporating green chemistry approaches. For the synthesis of the 1,2,3,4-tetrahydrophenazine core, a known method involves the reaction of catechol with 2-nitroaniline. chemicalbook.com Greener alternatives to this and other phenazine syntheses focus on several key areas.

One of the primary tenets of green chemistry is the use of environmentally benign solvents or the elimination of solvents altogether. researchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com Research into related heterocyclic compound syntheses has demonstrated the feasibility of using water as a solvent, often with excellent yields. mdpi.com Furthermore, solvent-free, or mechanochemical, synthesis is another promising green approach where reactants are ground together, reducing the need for solvents and often leading to shorter reaction times and higher yields. researchgate.net

The choice of catalysts is another critical aspect of green synthesis. Traditional methods may use stoichiometric reagents that are consumed in the reaction and generate significant waste. Green chemistry promotes the use of catalytic reagents, which can be used in small amounts and recycled. For instance, the development of nanocatalysts, such as copper oxide quantum dot-modified magnetic silica (B1680970) mesoporous nanoparticles, has been explored for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives. researchgate.net Such catalysts can be easily recovered and reused, minimizing waste.

Energy efficiency is also a key consideration. Microwave-assisted and ultrasound-assisted syntheses are two techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net These methods often lead to higher product yields and cleaner reactions. mdpi.com

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is fundamental to green synthesis. youtube.com Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form the product, are excellent examples of atom-economical processes. These reactions are highly efficient as they reduce the number of synthetic steps, thereby minimizing solvent and energy use, as well as waste generation.

While a specific green synthesis for this compound has not been detailed, the principles of green chemistry provide a clear framework for developing more sustainable synthetic routes for its core structure and related phenazine derivatives. The table below outlines some green chemistry approaches and their potential application in the synthesis of the 1,2,3,4-tetrahydrophenazine core.

| Green Chemistry Principle | Application in 1,2,3,4-Tetrahydrophenazine Synthesis | Potential Benefits |

| Use of Greener Solvents | Employing water or other bio-based solvents in the reaction of catechol and 2-nitroaniline. | Reduced toxicity and environmental impact. mdpi.com |

| Solvent-Free Synthesis | Mechanochemical reaction of the starting materials. | Elimination of solvent waste, reduced energy consumption, and potentially faster reaction rates. researchgate.net |

| Catalysis | Development of reusable solid acid or metal-based catalysts to replace stoichiometric reagents. | Reduced waste, catalyst recyclability, and improved reaction efficiency. researchgate.net |

| Energy Efficiency | Utilization of microwave or ultrasound irradiation to drive the reaction. | Shorter reaction times, lower energy consumption, and potentially higher yields. researchgate.net |

| Atom Economy | Designing a one-pot, multicomponent reaction to construct the tetrahydrophenazine ring system. | Fewer synthetic steps, reduced waste, and increased overall efficiency. |

| Use of Renewable Feedstocks | Investigating bio-based sources for catechol or its precursors. | Reduced reliance on petrochemicals and a more sustainable process. |

By integrating these green chemistry principles, the synthesis of 1,2,3,4-tetrahydrophenazine and its derivatives can be made more environmentally friendly, aligning with the broader goals of sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Characterization of 1,2,3,4 Tetrahydro 5,10 Phenazinediiumdiolate

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for 1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE is currently available in the public domain.

Molecular Conformation and Dihedral Angles

Information regarding the molecular conformation and dihedral angles of this compound is not available.

Crystal Packing and Intermolecular Interactions

Details on the crystal packing and any potential intermolecular interactions, such as hydrogen bonding or π-π stacking, for this compound have not been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectroscopic data for this compound is not found in the reviewed literature.

Elucidation of Molecular Connectivity and Protonation States

Without experimental NMR data, the precise molecular connectivity and protonation states of this compound cannot be definitively confirmed.

Dynamic NMR Studies of Conformational Exchange

There are no dynamic NMR studies reported for this compound to analyze its conformational exchange processes.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Analysis

No FT-IR or Raman spectra for this compound have been published, preventing an analysis of its characteristic functional groups.

Based on a comprehensive search for "this compound," it has been determined that there is no publicly available scientific literature or data corresponding to this specific chemical compound. Searches for its spectroscopic and structural characterization, including High-Resolution Mass Spectrometry, electronic absorption and emission spectroscopy, solvatochromic behavior, luminescence quantum yields, and excited-state lifetimes, did not yield any relevant results.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables as the foundational information for this specific compound does not appear to exist in the indexed scientific literature.

Computational and Theoretical Investigations of 1,2,3,4 Tetrahydro 5,10 Phenazinediiumdiolate

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework for understanding the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are cornerstones of this field, offering a balance of accuracy and computational cost for a wide array of chemical systems.

Geometry Optimization and Conformational Landscapes of 1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like this compound, this would involve identifying the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The conformational landscape, which maps the energy of the molecule as a function of its geometry, can reveal various stable isomers and the energy barriers between them. However, specific computational studies detailing the optimized geometry and conformational analysis for this compound are not currently available.

Electronic Structure Analysis (HOMO-LUMO Orbital Distributions, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its chemical reactivity and physical properties. Key aspects of this include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. The spatial distribution of these orbitals provides insights into the regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO).

The Molecular Electrostatic Potential (MEP) is another critical tool, which maps the electrostatic potential onto the electron density surface of a molecule. This allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering a guide to intermolecular interactions and reactive sites. While these analyses are standard in computational chemistry, specific data for this compound is not present in the reviewed literature.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures. Theoretical calculations can estimate Nuclear Magnetic Resonance (NMR) chemical shifts, which are sensitive to the local electronic environment of each nucleus. Similarly, Ultraviolet-Visible (UV-Vis) absorption spectra can be simulated by calculating the energies of electronic transitions, and Infrared (IR) spectra can be predicted from the vibrational frequencies of the molecule. Without dedicated computational studies on this compound, predicted spectroscopic data for this compound remains unavailable.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the dynamic behavior of a compound in different environments, such as in solution. By simulating the interactions between the solute and solvent molecules, MD can reveal information about solvation shells, conformational flexibility, and transport properties. Such simulations for this compound would offer insights into its behavior in a liquid phase, but no such studies have been identified.

Reactivity Prediction and Reaction Pathway Analysis (e.g., Fukui Functions, Transition State Calculations)

Computational chemistry provides tools to predict the reactivity of a molecule and to map out the energetic profiles of potential reaction pathways. Fukui functions, for example, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Transition state calculations are employed to locate the highest energy point along a reaction coordinate, the transition state, which is crucial for determining the activation energy and the feasibility of a chemical reaction. The application of these methods to this compound would require dedicated computational investigation.

Thermochemical Analysis and Stability Predictions for Different Redox States

Thermochemical analysis involves the calculation of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy. These values are essential for assessing the stability of a compound and its various isomers. For a molecule with potential redox activity like a phenazine (B1670421) derivative, computational methods can also be used to predict the stability of its different redox states (e.g., cationic, anionic, and radical forms). This information is critical for understanding its electrochemical behavior. At present, there is no available literature containing a thermochemical analysis or stability predictions for the different redox states of this compound.

Reactivity, Redox Properties, and Coordination Chemistry of 1,2,3,4 Tetrahydro 5,10 Phenazinediiumdiolate

Electrochemical Characterization and Redox Activity

The electrochemical behavior of the phenazine (B1670421) framework is characterized by its ability to undergo reversible two-electron redox reactions, forming stable radical cations and dicationic species. This redox activity is central to the function of many phenazine derivatives in applications ranging from biological electron transport to organic electronics.

Cyclic Voltammetry and Chronoamperometry Studies of 1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE

For instance, a polymer incorporating a 5,10-diphenyl-dihydrophenazine (DPPZ) moiety displays two pairs of redox peaks. The oxidation peaks, corresponding to the formation of the radical cation and dication, are observed at approximately 3.5 V and 4.1 V (vs. Li/Li⁺), respectively. The corresponding reduction peaks appear at 3.0 V and 3.8 V. rsc.org This two-step redox process is characteristic of the phenazine core.

The CV of a phenazine-based compound, M1, in acidic solution (1.0 M H₂SO₄) shows redox potentials at -0.26 V and 0.05 V vs. Ag/AgCl, demonstrating the influence of pH and substitution on the redox potentials. cdnsciencepub.com The general shape of the voltammograms for these systems indicates that the electron transfer processes are often diffusion-controlled.

Table 1: Illustrative Redox Potentials of a Phenazine Derivative (PAS-DPPZ)

| Process | Oxidation Peak Potential (V vs. Li/Li⁺) | Reduction Peak Potential (V vs. Li/Li⁺) |

|---|---|---|

| Formation of Radical Cation (PC•⁺) | ~3.5 | ~3.0 |

| Formation of Dication (PC²⁺) | ~4.1 | ~3.8 |

Data is for a poly(aryl ether sulfone) with a 5,10-diphenyl-dihydrophenazine moiety and serves as an example of the two-step redox behavior. rsc.org

Elucidation of Electron Transfer Mechanisms, Including Proton-Coupled Electron Transfer (PCET)

The redox reactions of phenazine derivatives, particularly in aqueous or protic media, are often coupled with proton transfer events, a mechanism known as Proton-Coupled Electron Transfer (PCET). researchgate.net This is a critical mechanism in many biological and chemical processes. researchgate.net The reduction of a phenazine to a dihydrophenazine, for example, involves the transfer of two electrons and two protons.

The specific pathway of PCET can vary. The process can occur in a stepwise manner (electron transfer followed by proton transfer, ET-PT, or vice-versa, PT-ET) or in a concerted fashion where the electron and proton move simultaneously (EPT). researchgate.net The dominant mechanism is influenced by factors such as pH. For phenazine compounds in acidic solutions, the redox process can involve the protonation of the phenazine followed by a one-electron/one-proton transfer and then a separate one-electron transfer. cdnsciencepub.com

Computational studies using density functional theory (DFT) have been employed to understand the structure-function relationships in phenazine-mediated electron transfer, suggesting that these processes can occur in lipophilic environments like cell membranes. researchgate.net

Stability of Radical Species and Dicationic/Dianionic States

The stability of the radical cation and dicationic states of phenazine derivatives is a key feature of their chemistry. N,N'-disubstituted dihydrophenazines are known to form stable radical cations upon one-electron oxidation. nih.gov The isolation and crystallographic characterization of these radical cations and even the more reactive dications have been achieved, providing insight into the geometric and electronic structural changes that occur upon oxidation. osti.govmdpi.com

The stability of these charged species can be influenced by the solvent. For example, the radical cation of a dihydrophenazine was observed to be less stable in N,N-dimethylacetamide (DMAc) compared to other solvents. researchgate.net The dication of dihydrophenazine is generally found to be very reactive and unstable, though strategic substitution can enhance stability. nih.govosti.govmdpi.com Water-soluble phenazine radical cations have also been developed, showing high stability in aqueous environments under air, which is attributed to an avoidance of dimerization or disproportionation reactions. biosynth.com

Acid-Base Equilibria and Protonation/Deprotonation Studies

The nitrogen atoms in the phenazine ring are basic and can be protonated by acids. The parent phenazine molecule dissolves in concentrated sulfuric acid to form a deep-red solution, indicative of protonation. wikipedia.org Phenazine derivatives can exhibit weakly acidic properties if they possess appropriate functional groups, such as a nitramine group, allowing them to dissolve in dilute alkali. cdnsciencepub.com

The acid-base properties are intrinsically linked to the redox chemistry through PCET. The pKa of the compound dictates the protonation state at a given pH, which in turn affects the redox potential. The redox reaction of phenazine mediators is considered a proton-coupled electron transfer mechanism. researchgate.net For example, under acidic conditions (pH 4 to 5), a phenazine compound showed a separation of the first and second electron transfer steps, with the potential of the second step being independent of pH, indicating a lack of proton transfer in that step. This suggests a mechanism of protonation followed by sequential electron-proton and then electron transfer. cdnsciencepub.com

Investigation of Nucleophilic and Electrophilic Reactivity Pathways

The reactivity of the 1,2,3,4-tetrahydrophenazine (B181566) core involves both nucleophilic and electrophilic pathways, typical of nitrogen-containing aromatic heterocycles. The lone pairs of electrons on the nitrogen atoms confer nucleophilic character, while the aromatic ring system can be susceptible to attack by strong nucleophiles, especially if activated by electron-withdrawing groups.

Nucleophilic Reactivity : The nitrogen atoms in the phenazine scaffold are nucleophilic and can react with electrophiles. For instance, they readily react with alkyl iodides to form alkyl azonium salts. wikipedia.org

Electrophilic Reactivity : The phenazine ring itself is generally electron-deficient and thus not highly susceptible to electrophilic aromatic substitution. However, reactions with strong electrophiles can occur. Nitration of aminophenazines, for example, leads to the introduction of a nitro group onto the ring. cdnsciencepub.com

The partially saturated ring of 1,2,3,4-tetrahydrophenazine offers additional reaction pathways compared to the fully aromatic phenazine. The C-H bonds adjacent to the nitrogen atoms can be sites for oxidative reactions. For instance, electrochemical dehydrogenation of related tetrahydroisoquinolines can selectively form dihydroisoquinolines or fully aromatized isoquinolines depending on the reaction conditions.

Photoreactivity and Potential as a Photoredox Catalyst

Phenazine derivatives have garnered significant attention as organic photoredox catalysts, offering a sustainable alternative to precious metal-based catalysts. wikipedia.orgrasayanjournal.co.in Dihydrophenazine and phenoxazine derivatives have been specifically designed to have favorable photophysical and electrochemical properties for photoredox catalysis, including strong absorption of visible light, high molar absorptivity, and long excited-state lifetimes. wikipedia.org

Upon excitation with visible light, these catalysts can reach a highly reducing or oxidizing excited state, enabling them to mediate electron transfer reactions. N,N-diaryl dihydrophenazines have been successfully used in organocatalyzed atom transfer radical polymerization (O-ATRP). researchgate.netias.ac.inyoutube.com The catalytic cycle involves the photo-excited catalyst participating in single-electron transfer events to activate or deactivate reacting species.

The photoreactivity of the phenazine core can also be harnessed for other transformations. Phenazine itself can be photochemically reduced to dihydrophenazine, which can then participate in reduction reactions, such as the reduction of O₂ to H₂O₂. Disubstituted phenazines have been used as photoredox catalysts for the direct C(sp³)-H cyanation of tetrahydroisoquinolines, highlighting their potential in C-H functionalization reactions. rasayanjournal.co.in

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5,10-diphenyl-dihydrophenazine (DPPZ) |

| 7,8-dihydroxyphenazine-2 sulfonic acid (DHPS) |

| Dihydrophenazine |

| N,N-dimethylacetamide (DMAc) |

| Phenazine |

| Phenoxazine |

Coordination Chemistry and Metal Complex Formation

The coordination chemistry of phenazine-based ligands is a rich and well-studied field. The presence of multiple nitrogen and oxygen atoms in this compound suggests its potential to act as a versatile ligand in the formation of metal complexes.

The primary binding sites for metal ions within the this compound ligand are anticipated to be the nitrogen atoms of the phenazine ring system and the oxygen atoms of the diolate groups. In related phenazine compounds, coordination typically occurs at the nitrogen atoms. For instance, in tetraguanidino-functionalized phenazine, coordination of zinc ions can occur at the phenazine N atoms researchgate.net. Similarly, alloxazine-based ligands, which share structural similarities with phenazines, have been shown to provide N,N-chelating fragments for metal ion binding chemrxiv.org.

The diolate functional groups are also expected to be excellent coordination sites, acting as anionic oxygen donors. The combination of the phenazine nitrogens and the diolate oxygens could allow the ligand to act as a multidentate chelate, potentially binding to a metal center in a tetradentate fashion. The specific coordination mode would likely depend on the metal ion's size, preferred coordination geometry, and the reaction conditions.

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of coordination compounds. A typical synthesis would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The characterization of the resulting metal complexes would employ a variety of spectroscopic techniques to elucidate their structure and electronic properties. These methods are crucial for confirming the coordination of the ligand to the metal center and for understanding the nature of the metal-ligand bonding.

Spectroscopic Characterization Techniques:

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information about the vibrational modes of the ligand and the complex. Changes in the vibrational frequencies of the C=N, C-O, and other functional groups upon coordination can confirm the involvement of these groups in metal binding. |

| UV-Visible (UV-Vis) Spectroscopy | Used to study the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands can provide insights into the electronic structure of the complex. The emission spectra of copper complexes of functionalized dipyrido[3,2-a:2',3'-c]phenazine suggest MLCT transitions nih.gov. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR can be used to determine the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can indicate the binding sites. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | For paramagnetic complexes, EPR spectroscopy can provide information about the electronic environment of the unpaired electron(s) and the nature of the metal-ligand interaction. Studies on transition metal complexes of dipyrido[3,2-a:2′,3′-c]phenazine have utilized EPR to study paramagnetic states rsc.org. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal complex. Crystal structures of Re(I) and Cu(I) complexes with functionalized dipyrido[3,2-a:2',3'-c]phenazine have been reported nih.gov. |

The electrochemical behavior of metal complexes containing phenazine-based ligands is of significant interest due to their potential applications in areas such as catalysis and materials science. The redox properties of these complexes are influenced by both the metal center and the electronic nature of the ligand.

Cyclic voltammetry is a key technique used to investigate the redox behavior of these compounds. Studies on related dipyrido[3,2-a:2′,3′-c]phenazine (dppz) complexes have shown that the lowest lying π* orbital is localized on the phenazine part of the ligand, which has significant implications for its reduction potentials rsc.org.

The introduction of hydroxyl groups onto a phenazine core, as in dihydroxyphenazine, has been shown to reduce the redox potential compared to the parent phenazine researchgate.net. This suggests that the diolate groups in this compound would also significantly influence the electrochemical properties of its metal complexes. The reduction of complexes with dppz-based ligands can cause structural changes across the entire ligand nih.gov.

The redox potentials of phenazine derivatives are influenced by the nature of appended functional groups rsc.org. The presence of both the tetrahydro-naphthalene ring and the diolate groups in the target compound would likely result in unique electrochemical behavior in its metal complexes compared to simpler phenazine derivatives.

Advanced Applications and Functional Materials Derived from 1,2,3,4 Tetrahydro 5,10 Phenazinediiumdiolate

Applications in Organic Electronics and Optoelectronics

Role as Organic Semiconductor or Charge Transport Material

No information available.

Integration into Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs)

No information available.

Energy Storage Systems

Application in Aqueous Redox Flow Batteries

No information available.

Electrode Material for Rechargeable Batteries

No information available.

Sensing and Biosensing Platforms (Non-Clinical Focus)

No information available.

Design of Chemo/Biosensors based on Redox or Photophysical Changes

The inherent redox activity and responsive photophysical characteristics of the phenazine (B1670421) framework are central to its application in the design of chemo/biosensors. Phenazine derivatives can effectively sense a variety of target ions and molecules through non-covalent interactions such as hydrogen bonding, anion–π interactions, and metal coordination. rsc.org These interactions can induce measurable changes in the electronic or photophysical properties of the phenazine compound, forming the basis of a sensing mechanism.

The electron-deficient nature of the phenazine skeleton, coupled with the presence of lone pair electrons on the nitrogen atoms, provides tunable structures and excellent optical performance, which are highly desirable for sensor development. rsc.org These features suggest that 1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE could be a promising candidate for the development of novel sensors. The diolate functional groups, in particular, could serve as specific binding sites for target analytes, leading to changes in the compound's redox potential or photophysical behavior upon binding. For instance, interaction with a target molecule could alter the intramolecular charge transfer characteristics of the phenazine core, resulting in a detectable colorimetric or fluorometric response.

Development of Fluorescence-Based Detection Methods

Fluorescence-based detection methods offer high sensitivity and selectivity, making them powerful tools in analytical chemistry and biology. Phenazine derivatives have been successfully employed as fluorescent sensors for various analytes. For example, a simple phenazine derivative has been developed as a fluorescent sensor for the detection of formaldehyde, a toxic and harmful chemical. rsc.org This sensor exhibits a rapid change in its fluorescence color or intensity in the presence of formaldehyde, enabling its detection in both gaseous and liquid states. rsc.org

The fluorescence properties of phenazine derivatives can be finely tuned by introducing different functional groups. The synthesis of tetraguanidino-functionalized phenazine dyes has been shown to significantly increase the quantum yield for fluorescence. rsc.orgresearchgate.net These compounds exhibit intense fluorescence, with the emission wavelength being highly dependent on the solvent, covering a broad region of the visible spectrum. rsc.orgresearchgate.netscispace.com Furthermore, the coordination of metal ions to these functionalized phenazines can lead to a blue shift in the luminescence signal or, in some cases, quenching of the fluorescence, providing a mechanism for metal ion sensing. rsc.orgresearchgate.netscispace.com These findings underscore the potential of this compound, with its diolate functionalities, to be developed into novel fluorescence-based sensors for a range of target molecules.

Supramolecular Assembly and Self-Assembled Materials

The planar structure and the presence of multiple hydrogen bonding sites and π-systems in phenazine compounds make them excellent building blocks for the construction of supramolecular assemblies and self-assembled materials. researchgate.net These materials can exhibit novel properties and functions that are not present in the individual molecules.

Host-Guest Chemistry and Recognition Properties

Formation of Ordered Structures and Nanomaterials

The ability of phenazine derivatives to self-assemble into ordered structures has been demonstrated in various studies. For instance, a library of phenazine compounds derived from clofazimine (B1669197) has been shown to undergo massive bioaccumulation and self-assembly into ordered molecular aggregates within live cells. nih.gov These intracellular structures exhibit pronounced diattenuation anisotropy, indicating a high degree of molecular ordering. nih.gov

Derivatization Strategies and Structure Property Relationships Spr of 1,2,3,4 Tetrahydro 5,10 Phenazinediiumdiolate Analogues

Systematic Functionalization of the 1,2,3,4-Tetrahydro Moiety

Systematic functionalization of the 1,2,3,4-tetrahydro moiety of the phenazine (B1670421) scaffold allows for the introduction of various substituents to modulate the steric and electronic properties of the molecule without directly altering the core aromatic system. Synthetic strategies often involve multi-step processes to build the desired functionalized tetrahydrophenazine framework.

Detailed research has explored the synthesis of related saturated heterocyclic systems, such as 1,2,3,4-tetrahydroisoquinolines, which can provide insights into potential derivatization pathways for the tetrahydrophenazine ring. For instance, the Pictet-Spengler reaction is a versatile method for constructing the tetrahydroisoquinoline skeleton, and similar cyclization strategies could be adapted for tetrahydrophenazines. The introduction of substituents at various positions of the tetrahydro ring can be achieved by using appropriately substituted precursors. For example, the use of substituted ketoamides in reactions with organomagnesium compounds followed by cyclization has proven effective for creating 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines.

Furthermore, domino reactions, also known as tandem or cascade reactions, represent an efficient approach to synthesizing highly functionalized 1,2,3,4-tetrahydroquinolines and related structures. These methods often involve reduction or oxidation followed by cyclization, SNAr-terminated sequences, or metal-promoted processes. Such strategies could be conceptually applied to the synthesis of functionalized 1,2,3,4-tetrahydrophenazine (B181566) analogues.

Substituent Effects on the Phenazine Aromatic Rings

The electronic properties of the phenazine core are highly sensitive to the nature and position of substituents on the aromatic rings. These modifications directly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the redox potentials and photophysical characteristics of the resulting analogues.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenazine rings has a profound impact on the molecule's redox behavior. EDGs, such as methoxy (-OCH₃) and amino (-NH₂), increase the electron density of the aromatic system, leading to a destabilization of the HOMO and a decrease in the reduction potential (making it more negative) researchgate.net. Conversely, EWGs, such as chloro (-Cl), cyano (-CN), and nitro (-NO₂), decrease the electron density, stabilizing the LUMO and shifting the redox potential to more positive values researchgate.netresearchgate.net.

The position of the substituent also plays a critical role. For instance, in phenazine derivatives, functionalization at different positions can lead to varied redox potentials due to the proximity and interaction with the nitrogen atoms of the phenazine core.

The Hammett relationship can be used to correlate the redox potentials of substituted phenazine derivatives with the electronic properties of the substituents, providing a quantitative understanding of these effects.

Chemical Modifications at the 5,10-Diiumdiolate Positions

The term "5,10-diiumdiolate" suggests a salt-like structure where the nitrogen atoms at positions 5 and 10 of the phenazine ring are quaternized, forming a dicationic species with associated counter-ions (diolate). Modifications at these positions typically involve N-alkylation or N-arylation, which can significantly impact the solubility, stability, and electronic properties of the molecule.

N-alkylation of related heterocyclic compounds, such as imidazopyridines, has been shown to proceed under basic conditions, with the position of alkylation being influenced by the specific regioisomers formed. Similar strategies can be envisioned for the tetrahydrophenazine core. The introduction of alkyl or aryl groups at the nitrogen atoms can prevent tautomerism and lock the molecule in a specific electronic configuration.

The choice of alkylating or arylating agent allows for the introduction of a wide variety of functional groups. For example, the use of long alkyl chains or ethylene glycol units can enhance the solubility of the phenazine derivatives in specific solvents, which is particularly important for applications in redox flow batteries.

Elucidation of Structure-Property Relationships (SPR) Governing Electronic and Redox Potentials

The systematic derivatization of the 1,2,3,4-TETRAHYDRO-5,10-PHENAZINEDIIUMDIOLATE scaffold allows for a detailed investigation of the structure-property relationships that govern its electronic and redox potentials. By correlating structural modifications with electrochemical data, predictive models can be developed to guide the design of new materials with tailored properties.

The redox potential of phenazine derivatives is strongly correlated with the Hammett constants of the substituents on the aromatic rings. This linear free-energy relationship provides a powerful tool for predicting the redox behavior of new analogues.

Computational studies, such as those employing density functional theory (DFT), have been instrumental in understanding the effect of functional groups and their positions on the redox potentials of phenazines researchgate.net. These theoretical calculations can predict HOMO and LUMO energy levels, which are directly related to the oxidation and reduction potentials of the molecules.

Below is a data table summarizing the effect of various substituents on the redox potential of phenazine derivatives, based on computational and experimental data.

| Substituent | Position | Redox Potential (V vs. reference) | Effect |

| -OCH₃ | R2 | More Negative | Electron-Donating |

| -NH₂ | R2 | More Negative | Electron-Donating |

| -Cl | R1 | More Positive | Electron-Withdrawing |

| -CN | R1 | More Positive | Electron-Withdrawing |

| -NO₂ | R1 | More Positive | Electron-Withdrawing |

Tuning of Photophysical Characteristics Through Structural Design

The photophysical properties of this compound analogues, including their absorption and emission spectra, fluorescence quantum yields, and lifetimes, can be precisely tuned through strategic structural design. These modifications can influence the energy of the excited states and the rates of radiative and non-radiative decay processes.

The introduction of substituents on the phenazine aromatic rings can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra. This is due to the alteration of the HOMO-LUMO energy gap. For example, extending the π-conjugation of the aromatic system or introducing strong electron-donating groups typically results in a red-shift of the emission wavelength.

The nature of the substituents at the 5,10-diiumdiolate positions also plays a role in the photophysical properties. The steric bulk of these groups can influence the planarity of the phenazine core, which in turn affects the extent of π-conjugation and the resulting emission characteristics.

Furthermore, the aggregation behavior of these molecules in the solid state can significantly impact their photophysical properties. Some phenazine derivatives exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state compared to the solution state.

The following table provides examples of how structural modifications can influence the photophysical properties of phenazine derivatives.

| Derivative | Modification | Absorption Max (nm) | Emission Max (nm) | Effect |

| Phenyl-substituted phenazine | Phenyl groups on phenazine core | ~350-400 | ~450-500 | Bathochromic shift |

| Amino-substituted phenazine | Amino groups on phenazine core | ~400-450 | ~500-550 | Bathochromic shift |

| Cyano-substituted phenazine | Cyano groups on phenazine core | ~380-420 | ~480-520 | Modulation of electronic properties |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate, and how do experimental conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions under controlled temperature and pressure, with characterization via NMR, IR, and X-ray crystallography. Yield optimization requires factorial design experiments to test variables like solvent polarity, catalyst loading, and reaction time. Purity is assessed using HPLC or mass spectrometry. For reproducibility, ensure rigorous control of ambient conditions (e.g., moisture, oxygen) during synthesis .

Q. How can researchers assess the stability of this compound under varying environmental conditions (e.g., pH, temperature, light)?

- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., Arrhenius model for thermal stability) and spectroscopic monitoring. For pH-dependent stability, use buffered solutions across a pH range (2–12) with UV-Vis spectroscopy to track degradation kinetics. Light sensitivity is tested via controlled exposure to UV/visible light, followed by comparative chromatographic analysis .

Q. What theoretical frameworks guide the investigation of this compound’s electronic and redox properties?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic structures, while cyclic voltammetry experimentally validates redox potentials. Align findings with conceptual frameworks like frontier molecular orbital theory to explain electron-transfer mechanisms. Cross-reference computational and experimental data to refine theoretical models .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating the mechanistic pathways of this compound in catalytic or photochemical reactions?

- Methodological Answer : Use isotopic labeling (e.g., deuterium or ¹³C) to trace reaction pathways. Time-resolved spectroscopy (e.g., transient absorption) captures intermediate species. Combine kinetic isotope effects (KIE) with DFT-based transition-state modeling to distinguish between concerted and stepwise mechanisms .

Q. How can contradictions in reported data (e.g., conflicting catalytic efficiencies or spectroscopic signatures) be resolved?

- Methodological Answer : Conduct meta-analyses of published data to identify variables causing discrepancies (e.g., solvent effects, impurities). Replicate experiments under standardized conditions, and apply multivariate statistical tools (e.g., PCA) to isolate confounding factors. Theoretical alignment (e.g., solvent parameter correlations) can reconcile anomalies .

Q. What advanced computational tools (e.g., AI-driven simulations) enhance the prediction of this compound’s behavior in complex systems?

- Methodological Answer : Integrate AI platforms like COMSOL Multiphysics with molecular dynamics (MD) simulations to model interactions in multi-component systems. Machine learning algorithms trained on experimental datasets predict solubility, reactivity, and phase behavior under untested conditions. Validate predictions via high-throughput robotic screening .

Q. How can interdisciplinary approaches (e.g., materials science, biochemistry) expand the application scope of this compound?

- Methodological Answer : Collaborate with materials scientists to test its utility in energy storage (e.g., redox flow batteries) using impedance spectroscopy. In biochemistry, assess bioactivity via enzyme inhibition assays or cellular uptake studies. Cross-disciplinary frameworks (e.g., systems chemistry) unify findings into broader mechanistic narratives .

Methodological Tables

Table 1 : Key Characterization Techniques and Their Applications

| Technique | Application | Evidence Source |

|---|---|---|

| X-ray Crystallography | Confirm molecular structure and packing | |

| Cyclic Voltammetry | Measure redox potentials | |

| DFT Calculations | Predict electronic properties |

Table 2 : Common Experimental Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.